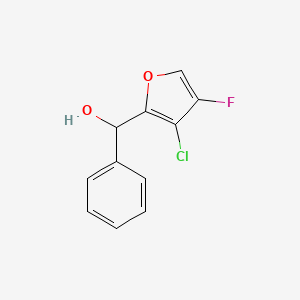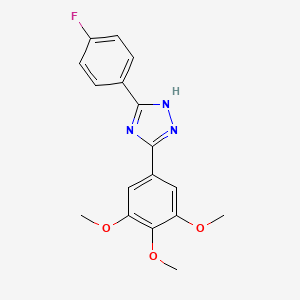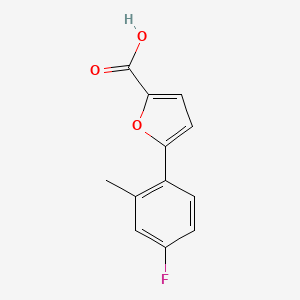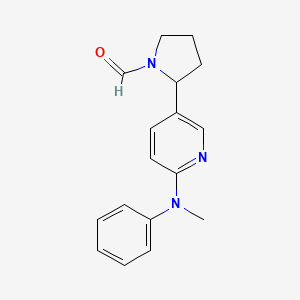
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring and a pyridine ring, both of which are substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the pyridine ring, introducing the methyl(phenyl)amino group through a nucleophilic substitution reaction. The pyrrolidine ring can be constructed separately and then coupled with the substituted pyridine ring using a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The aldehyde group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the functional groups present in the compound.
類似化合物との比較
- 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylic acid
- 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-methanol
- Various halogenated derivatives of the parent compound
Uniqueness: The uniqueness of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring and a substituted pyridine ring makes it a versatile scaffold for further functionalization and exploration in various fields of research.
特性
分子式 |
C17H19N3O |
|---|---|
分子量 |
281.35 g/mol |
IUPAC名 |
2-[6-(N-methylanilino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C17H19N3O/c1-19(15-6-3-2-4-7-15)17-10-9-14(12-18-17)16-8-5-11-20(16)13-21/h2-4,6-7,9-10,12-13,16H,5,8,11H2,1H3 |
InChIキー |
HWWLITWFYLLCTM-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)C3CCCN3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15059719.png)
![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)
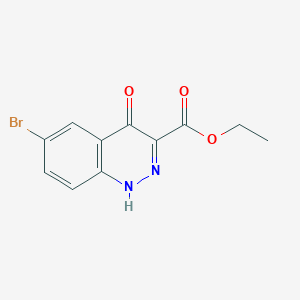

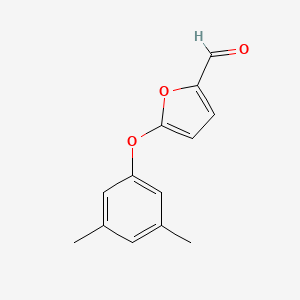
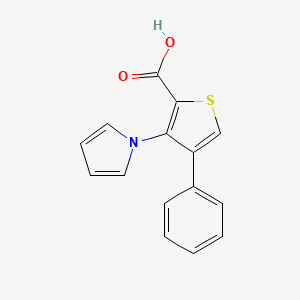
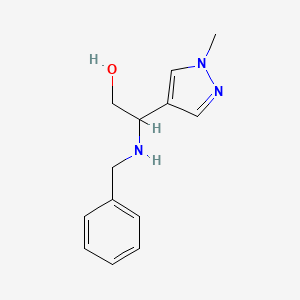

![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B15059777.png)
